Cas no 89852-91-5 (1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol)

1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol
- 89852-91-5
- EN300-1459168
- 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol
-
- インチ: 1S/C7H8N4O/c1-2-11-6-5(7(12)10-11)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12)
- InChIKey: SOLIXGOZGKJDFW-UHFFFAOYSA-N
- ほほえんだ: O=C1C2=CN=CN=C2N(CC)N1
計算された属性
- せいみつぶんしりょう: 164.06981089g/mol
- どういたいしつりょう: 164.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 58.1Ų
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1459168-10000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 10000mg |
$4176.0 | 2023-09-29 | ||
Enamine | EN300-1459168-0.5g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.5g |
$933.0 | 2023-06-06 | ||
Enamine | EN300-1459168-10.0g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 10g |
$4176.0 | 2023-06-06 | ||
Enamine | EN300-1459168-0.1g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.1g |
$855.0 | 2023-06-06 | ||
Enamine | EN300-1459168-50mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 50mg |
$816.0 | 2023-09-29 | ||
Enamine | EN300-1459168-5000mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 5000mg |
$2816.0 | 2023-09-29 | ||
Enamine | EN300-1459168-0.25g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.25g |
$893.0 | 2023-06-06 | ||
Enamine | EN300-1459168-100mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 100mg |
$855.0 | 2023-09-29 | ||
Enamine | EN300-1459168-250mg |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 250mg |
$893.0 | 2023-09-29 | ||
Enamine | EN300-1459168-0.05g |
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol |
89852-91-5 | 0.05g |
$816.0 | 2023-06-06 |
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol 関連文献
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
8. Book reviews
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-olに関する追加情報
Introduction to 1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol (CAS No. 89852-91-5)
1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol, identified by its Chemical Abstracts Service (CAS) number 89852-91-5, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyrimidine class, a structural motif known for its broad biological activity and potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its molecular structure endows it with unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The 1H-pyrazolo[3,4-d]pyrimidin-3-ol core structure is characterized by a fused bicyclic system, where a pyrazole ring is connected to a pyrimidine ring at the 3-position. The introduction of an ethyl group at the 1-position further modulates its pharmacokinetic and pharmacodynamic profiles. This modification can influence solubility, metabolic stability, and binding affinity to biological targets, which are critical factors in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazolopyrimidine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various disease models, including cancer, inflammation, and infectious diseases. The 1-ethyl substitution in 1H-pyrazolo[3,4-d]pyrimidin-3-ol enhances its interaction with biological receptors, potentially improving its efficacy and selectivity.
In the context of oncology research, 1H-pyrazolo[3,4-d]pyrimidin-3-ol derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in tumor growth and progression. Studies have demonstrated that modifications at the 1-position, such as the ethyl group, can enhance binding to target proteins without compromising overall bioactivity. This has opened new avenues for designing next-generation anticancer agents.
The pharmacological profile of 1H-pyrazolo[3,4-d]pyrimidin-3-ol is further influenced by its solubility and metabolic stability. The ethyl group contributes to better solubility in aqueous media, which is advantageous for oral administration and systemic distribution. Additionally, structural optimization efforts have focused on improving metabolic resistance, ensuring that the compound remains active in vivo for extended periods.
One of the most compelling aspects of 1H-pyrazolo[3,4-d]pyrimidin-3-ol is its versatility as a scaffold for drug design. Researchers have explored various functionalizations at different positions of the molecule to modulate its biological activity. For instance, substituents at the 5-position of the pyrazole ring or the 6-position of the pyrimidine ring can significantly alter receptor binding affinity and downstream signaling pathways.
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-3-ol involves multi-step organic reactions that typically require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and β-ketoesters or β-ketoamides, followed by cyclization steps to form the heterocyclic system. The introduction of the ethyl group is often achieved through alkylation reactions using appropriate alkylating agents.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1H-pyrazolo[3,4-d]pyrimidin-3-ol with biological targets. These studies help predict binding affinities and identify key residues involved in receptor-ligand interactions. Such insights are crucial for optimizing drug candidates before they enter preclinical testing.
The biological activity of 1H-pyrazolo[3,4-d]pyrimidin-3-ol has been evaluated in various in vitro assays. Initial studies have shown promising results in inhibiting enzymes such as Janus kinases (JAKs) and tyrosine kinases (TYKs), which are implicated in inflammatory responses and immune regulation. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
In conclusion,1H-pyrazolo[3,4-d]pyrimidin-3-ol (CAS No. 89852-91-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and biological potential. The ethyl substitution at the 1-position enhances its pharmacological properties, making it a promising candidate for further development as a therapeutic agent. Continued research into this compound will likely yield novel treatments for a variety of diseases.
89852-91-5 (1-ethyl-1H-pyrazolo3,4-dpyrimidin-3-ol) 関連製品
- 305346-09-2(1-(1H-pyrazol-3-ylcarbonyl)piperidine)
- 2172044-55-0(2-(1-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-3-yl}-N-methylformamido)acetic acid)
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 1804105-60-9(Methyl 2-(2-chloropropanoyl)-5-cyanobenzoate)
- 1805742-35-1(5-(3-Chloropropanoyl)-2-mercaptomandelic acid)
- 1594697-29-6(2-(1-Methyl-1H-1,2,3-triazol-5-yl)cyclohexan-1-ol)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 1261875-65-3(4,3'-Bis(trifluoromethyl)biphenyl-3-carbonitrile)
- 2172051-22-6({5-(2-methoxyethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)